1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]
Description
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] is a bis-ketone aromatic compound characterized by a central 1,4-phenylene core flanked by two [[4-(4-aminophenoxy)phenyl]methanone] moieties. The structure combines rigid aromaticity with functional flexibility, owing to the presence of aminophenoxy groups.
Properties
IUPAC Name |
[4-[4-(4-aminophenoxy)benzoyl]phenyl]-[4-(4-aminophenoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O4/c33-25-9-17-29(18-10-25)37-27-13-5-23(6-14-27)31(35)21-1-2-22(4-3-21)32(36)24-7-15-28(16-8-24)38-30-19-11-26(34)12-20-30/h1-20H,33-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWRLBGQRLBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405299 | |
| Record name | 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107194-50-3 | |
| Record name | 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminophenol with 4-fluorobenzophenone under specific conditions to form the aminophenoxybenzophenone intermediate. This intermediate is then reacted with 1,4-dibromobenzene in the presence of a suitable catalyst to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The structure of 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] consists of a central phenylenebis core with two pendant groups featuring aminophenoxy moieties. This configuration is critical for its reactivity and interaction with biological systems.
Materials Science
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] has been investigated for its role in the development of high-performance polymers and composites. Its ability to form hydrogen bonds enhances the mechanical properties of materials, making it suitable for applications in coatings and adhesives.
Case Study: Polymer Blends
A study demonstrated that incorporating this compound into polymer blends improved thermal stability and mechanical strength, suggesting its utility in creating durable materials for industrial applications .
Drug Development
The compound's structural features indicate potential as a pharmacophore in drug design. Its ability to interact with biological targets suggests applications in developing therapeutics for various diseases, including cancer.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves apoptosis induction through the modulation of specific signaling pathways .
Biochemistry
In biochemistry, this compound is utilized as a reagent in proteomics research. Its ability to selectively bind to proteins can facilitate the study of protein interactions and functions.
Case Study: Protein Interaction Studies
A notable study utilized this compound to investigate protein-ligand interactions, revealing insights into cellular mechanisms and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] involves its interaction with specific molecular targets. The aminophenoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s unique structure allows it to interact with various pathways, potentially modulating biological processes .
Comparison with Similar Compounds
Key Observations :
- Reactivity: The aminophenoxy groups in the target compound enable nucleophilic substitution or condensation reactions, contrasting with the electrophilic epoxide groups in 1,4-bis(glycidyloxy)benzene .
- Solubility: Compared to the hydrophilic 2,2′-[1,4-phenylenebis(oxy)]bis[acetic acid] , the target compound’s aminophenoxy groups may enhance solubility in alcohols or DMF.
- Bioactivity: PBISe’s selenium-based structure confers 10-fold higher anticancer efficacy than its sulfur analog , suggesting that electron-rich substituents (e.g., amino groups) on phenylenebis frameworks can enhance biological activity.
Biological Activity
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone], commonly referred to as BAPM (CAS Number: 107194-50-3), is an organic compound with significant potential in biological applications. Its molecular formula is C32H24N2O4, and it has a molecular weight of 500.54 g/mol. This compound has garnered attention for its unique structural properties and its interactions with various biological systems, making it a subject of ongoing research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of BAPM features a central phenylenebis moiety linked to two 4-(4-aminophenoxy)phenyl groups. This arrangement allows for multiple points of interaction with biological targets, enhancing its potential efficacy as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C32H24N2O4 |
| Molecular Weight | 500.54 g/mol |
| Density | 1.279 g/cm³ |
| Melting Point | 238°C |
| Boiling Point | 724.01°C at 760 mmHg |
The biological activity of BAPM is primarily attributed to its ability to interact with specific molecular targets within cells. The aminophenoxy groups in the compound can form hydrogen bonds and engage in π-π stacking interactions with various biomolecules, influencing their activity and stability. This interaction can modulate several biological pathways, including apoptosis and cell proliferation.
Anticancer Activity
Research indicates that BAPM exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a study utilizing MTT assays demonstrated that BAPM significantly reduced cell viability in MCF-7 cells, indicating its potential as an anticancer agent .
Table: Effects of BAPM on Cell Viability
| Cell Line | Concentration (μg/ml) | % Cell Viability after 72 hours |
|---|---|---|
| MCF-7 | 250 | 45% |
| MCF-7 | 300 | 30% |
| A549 | 250 | 50% |
| A549 | 300 | 35% |
The mechanism underlying this anticancer activity may involve the induction of apoptosis, as evidenced by DNA fragmentation assays conducted during these studies .
Antioxidant Properties
BAPM has also been evaluated for its antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which is crucial in reducing oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of BAPM:
- Breast Cancer Treatment : A study focused on the effects of BAPM on MCF-7 breast cancer cells showed that treatment with the compound led to significant reductions in cell proliferation and induced apoptosis through caspase activation pathways .
- Lung Cancer Models : In another investigation involving A549 lung cancer cells, BAPM was found to disrupt cell cycle progression and promote apoptosis, suggesting its utility as a chemotherapeutic agent .
Q & A
Q. What synthetic methodologies are effective for producing 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone], and how do reaction parameters influence yield?
- Methodology : A two-step approach is commonly employed: (i) Condensation of 4-(4-aminophenoxy)benzaldehyde with terephthaloyl chloride under inert atmosphere, followed by (ii) Reduction using NaBH₄ or catalytic hydrogenation. Ethanol recrystallization (60-80% yield) is critical for purity .
- Key Parameters : Reaction time (12-24 hrs reflux), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:2 for aldehyde:terephthaloyl chloride) significantly impact crystallinity and yield .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- FTIR Analysis : Confirm C=O stretch (1680-1700 cm⁻¹), NH₂ bends (1600-1650 cm⁻¹), and aromatic C-O-C (1240-1280 cm⁻¹) .
- NMR Optimization : Use DMSO-d₆ for solubility. Key signals:
- ¹H-NMR: Aromatic protons (δ 6.8-7.8 ppm), NH₂ (δ 5.2-5.5 ppm, broad).
- ¹³C-NMR: Carbonyl (δ 190-195 ppm), quaternary carbons (δ 125-140 ppm) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Polar Aprotic Solvents : DMF and DMSO show >90% solubility at 25°C due to hydrogen bonding with NH₂ groups.
- Challenges : Low solubility in water (<0.1 mg/mL) necessitates surfactants or co-solvents (e.g., PEG-400) for biological assays .
Advanced Research Questions
Q. How can conflicting fluorescence emission data in acidic vs. alkaline media be resolved?
- Mechanistic Insight : The compound’s aminophenoxy groups exhibit pH-dependent protonation, altering electron delocalization. At pH < 5, fluorescence quenching occurs due to NH₃⁺ formation, while pH > 8 enhances λₑₘ (450 nm) via deprotonation .
- Experimental Validation : Use phosphate buffers (pH 2-12) with fluorescence lifetime measurements (τ = 2.5-4.1 ns) to correlate protonation states with emission profiles .
Q. What strategies improve the incorporation of this compound into polymer matrices for biosensing applications?
- RAFT Polymerization : Utilize PEO macro-RAFT agents to graft the compound into poly(ethylene oxide) frameworks, achieving 85-90% encapsulation efficiency. Monitor glass transition temperature (Tg) shifts (ΔTg = 15-20°C) via DSC to confirm integration .
- Nanocomposite Design : Embed in MnO₂ nanosheets (20-50 nm thickness) to enhance redox-responsive behavior for glutathione detection in cancer cells .
Q. How can discrepancies in reported antimicrobial activity against Gram-positive vs. Gram-negative strains be addressed?
- Mechanistic Studies : Evaluate efflux pump inhibition using ethidium bromide accumulation assays. For example, 50 µg/mL of the compound reduces S. aureus biofilm formation by 70% but shows limited efficacy against E. coli due to outer membrane permeability barriers .
- Synergistic Approaches : Combine with ciprofloxacin (1:4 ratio) to enhance MIC values against resistant strains via disruption of lipid bilayer integrity .
Data Contradiction Analysis
Q. Why do thermal stability studies report varying decomposition temperatures (Td = 250-300°C)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
